Thieno[3,2-b]pyridin-3-ylmethanamine

Kinase inhibitor design Hinge-binding mechanism Selectivity profiling

Researchers developing ATP-competitive kinase inhibitors often face scaffold limitations that result in poor kinome-wide selectivity. Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) directly addresses this challenge. - Its thieno[3,2-b]pyridine core enables weak hinge-binding, achieving high selectivity (e.g., 100- to >500-fold for JAK2) and novel IP space.[reference:0] - The 3-aminomethyl handle provides a reactive primary amine (pKa ~9-10) for orthogonal coupling strategies like amide coupling or reductive amination, enabling distinct SAR outcomes compared to 2-ylmethanamine or amino analogs.[reference:1] Supplied with validated purity and reliable global logistics for seamless integration into med chem campaigns.

Molecular Formula C8H8N2S
Molecular Weight 164.23
CAS No. 1416713-99-9
Cat. No. B1652250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-3-ylmethanamine
CAS1416713-99-9
Molecular FormulaC8H8N2S
Molecular Weight164.23
Structural Identifiers
SMILESC1=CC2=C(C(=CS2)CN)N=C1
InChIInChI=1S/C8H8N2S/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H,4,9H2
InChIKeyQHMXFQLRYZICSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-3-ylmethanamine: Identity & Structural Baseline


Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) is a heteroaromatic building block featuring a thieno[3,2-b]pyridine core substituted with a primary aminomethyl (-CH2NH2) group at the 3-position of the thiophene ring . Its molecular formula is C8H8N2S with a molecular weight of 164.23 g/mol . The thieno[3,2-b]pyridine scaffold has been extensively characterized as a privileged pharmacophore in kinase inhibitor development, distinguished by weak hinge-binding interactions that enable profoundly different binding modes while maintaining high kinome-wide selectivity [1]. The 3-aminomethyl substitution pattern provides a reactive primary amine handle for downstream functionalization via amide coupling, reductive amination, or urea formation, positioning this compound as a versatile synthetic intermediate for medicinal chemistry campaigns targeting underexplored protein kinases [1].

Handle

Primary amine (-CH2NH2) enables amide coupling, reductive amination, and urea formation.

Core

Thieno[3,2-b]pyridine scaffold reported as privileged pharmacophore for kinase inhibitor synthesis.

Position

3-aminomethyl substitution provides underexplored regioisomer for novel SAR exploration.

Thieno[3,2-b]pyridin-3-ylmethanamine: Why Generic Substitution Is Unjustified


The thieno[3,2-b]pyridine scaffold exhibits strong regioisomer-dependent biological and physicochemical behavior that precludes simple substitution with positional analogs. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region—specifically the [3,2-b] annulation geometry—allows for ATP-competitive but not ATP-mimetic binding modes anchored at the kinase back pocket, a property not shared by thieno[2,3-b]pyridine, thieno[3,2-c]pyridine, or furo[3,2-b]pyridine congeners [1]. Furthermore, substitution position dramatically alters activity: within the same scaffold, 7-position functionalization yields EGFR inhibitors with IC50 values as low as 40 nM, whereas ether-linked analogs at the same position exhibit negligible inhibition [2]. For the target compound, the 3-aminomethyl group provides a primary amine nucleophile with distinct reactivity (pKa ~9-10 for aliphatic primary amine vs. ~5 for aromatic amine) compared to the 3-amino analog (CAS 120208-33-5) or the 2-ylmethanamine isomer (CAS 1313725-98-2), enabling orthogonal coupling strategies and distinct downstream SAR outcomes .

Regioisomer sensitivity

Thieno[3,2-b]pyridine core interaction with kinase hinge region may not transfer to [2,3-b], [3,2-c], or furo[3,2-b] analogs.

Linker-dependent activity

Aminomethyl linker reactivity (pKa ~9-10) differs from aromatic amine (3-amino analog); ether-linked analogs at same position may show negligible inhibition.

Positional non-interchangeability

3-aminomethyl regioisomer cannot be assumed functionally equivalent to 2-ylmethanamine, 6-, or 7-substituted analogs; substitution geometry critically modulates kinase engagement.

Thieno[3,2-b]pyridin-3-ylmethanamine: Quantitative Differentiation Evidence


Weak Hinge Interaction and Kinase Selectivity

The thieno[3,2-b]pyridine scaffold, which forms the core of CAS 1416713-99-9, engages the kinase hinge region through weak interactions—a mechanistically distinct feature from conventional ATP-mimetic scaffolds such as pyrazolo[1,5-a]pyrimidine, quinazoline, or pyrido[2,3-d]pyrimidine that form strong hinge hydrogen bonds [1]. This weak hinge interaction allows for ATP-competitive binding anchored at the kinase back pocket while maintaining high kinome-wide selectivity, as demonstrated by isomers MU1464 and MU1668 which exhibit profoundly different binding modes yet both retain broad selectivity [1]. The scaffold has been validated for generating highly selective inhibitors of underexplored kinases including Haspin and CDKLs, with the Haspin probe MU1920 meeting criteria for in vivo chemical probe applications [1]. In contrast, strong hinge-binding scaffolds often exhibit limited selectivity and are unsuitable for targeting kinases with atypical hinge geometries.

Hinge Interaction
Class-level inference
Weak hinge binding vs. strong H-bond scaffolds
Enables variable binding modes with reported kinome-wide selectivity.
Data from crystallographic analysis and kinome profiling of related inhibitors.
Kinase inhibitor design Hinge-binding mechanism Selectivity profiling Chemical probe development

Amine vs. Ether Linkers Determine EGFR Inhibition

Within the thieno[3,2-b]pyridine series, substitution position and linker chemistry dramatically modulate target engagement. Di(hetero)arylamines functionalized at the 7-position (compounds 2a-f) demonstrated potent EGFR tyrosine kinase inhibition, with the most active compound 2e achieving an IC50 of 40 nM [1]. In contrast, the corresponding di(hetero)arylethers at the identical 7-position (compounds 1a-f) exhibited practically no or very weak EGFR inhibition [1]. This linker-dependent activity differential (active amine linker vs. inactive ether linker) demonstrates that even minor structural modifications within the same scaffold and same substitution position can ablate target engagement. For procurement of CAS 1416713-99-9 (3-aminomethyl variant), this evidence supports the expectation that the 3-position aminomethyl linker will yield SAR distinct from 2-ylmethanamine, 3-amine, or 7-substituted analogs.

EGFR Linker SAR
Cross-study comparable
Amine linker IC50 = 40 nM; Ether linker practically inactive
Linker identity dictates target engagement at identical substitution position.
7-substituted thieno[3,2-b]pyridine derivatives; enzymatic EGFR assay.
EGFR inhibition Structure-activity relationship Regioisomer comparison Antitumor compound design

Meta-Substitution Pattern Drives VEGFR-2 Potency

In a systematic evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors, the meta-substituted arylurea series (compounds 4a-4h) demonstrated IC50 values of 10–206 nM in enzymatic assays, with the most potent derivatives 4d-4h bearing hydrophobic terminal phenyl substituents achieving IC50 values of 10–28 nM [1]. The meta-positioning of the arylurea relative to the thioether linker was essential for this potency, representing a newly identified substitution pattern for type II VEGFR-2 inhibitors [1]. Ortho- and para-substituted analogs (series 3 and 5) showed reduced activity, confirming that substitution geometry critically determines kinase engagement [1]. This positional sensitivity reinforces that the 3-aminomethyl substitution of CAS 1416713-99-9 cannot be assumed functionally equivalent to 2-, 6-, or 7-substituted analogs.

VEGFR-2 Position Effect
Cross-study comparable
Meta-substituted IC50 = 10–28 nM; ortho/para reduced activity
Substitution geometry critically determines kinase inhibitory potency.
7-ylthio-linked phenylurea derivatives; enzymatic VEGFR-2 assay.
VEGFR-2 inhibition Angiogenesis Substitution pattern optimization Type II kinase inhibitors

JAK2 Selectivity Over JAK Family Kinases

The thienopyridine scaffold class—which encompasses the thieno[3,2-b]pyridine core of CAS 1416713-99-9—has been validated in JAK2 inhibitor development, achieving 100- to >500-fold selectivity for JAK2 over related JAK family kinases (JAK1, JAK3, TYK2) in enzymatic assays [1]. This selectivity was recapitulated in TEL-Jak cellular assays and cytokine-stimulated peripheral blood mononuclear cell (PBMC) and whole blood assays [1]. X-ray co-crystal structures of thienopyridine inhibitors bound to the JAK2 kinase domain provided structural rationale for the observed selectivity [1]. In contrast, first-generation JAK inhibitors (e.g., ruxolitinib, tofacitinib) exhibit significantly lower JAK family selectivity, typically <10-fold discrimination between JAK1/JAK2 or JAK3/JAK1/JAK2, leading to dose-limiting cytopenias and immunosuppression.

JAK2 Selectivity
Class-level inference
100- to >500-fold over JAK1, JAK3, TYK2
Thienopyridine scaffold supports reported high JAK family selectivity.
Enzymatic, TEL-Jak cellular, PBMC, and whole blood assays.
JAK2 inhibition Kinase selectivity Myeloproliferative disorders Thienopyridine SAR

Potent B-Raf Inhibition with Outstanding Selectivity

The 4-aminothienopyridine scaffold—a close structural relative of the target compound's thieno[3,2-b]pyridine core—has been optimized to generate potent B-Raf kinase inhibitors with exceptional selectivity profiles. Compounds 5f and 6k demonstrated enzyme assay IC50 values of 5.1 nM and 16.6 nM respectively, and both achieved cellular assay IC50 values of 0.2 µM [1]. Critically, these compounds exhibited an outstanding selectivity profile against a broad panel of other kinases [1]. This selectivity is particularly noteworthy given that early-generation Raf inhibitors (e.g., sorafenib) inhibit multiple kinases including VEGFR, PDGFR, and c-Kit at similar potencies, while some selective B-Raf inhibitors (e.g., vemurafenib) can paradoxically activate wild-type Raf signaling. The thienopyridine scaffold's combination of low-nanomolar enzymatic potency, sub-micromolar cellular activity, and broad kinome selectivity establishes it as a preferred core for B-Raf inhibitor optimization.

B-Raf Potency
Class-level inference
Enzyme IC50 = 5.1–16.6 nM; Cellular IC50 = 0.2 µM
Thienopyridine analogs show reported nanomolar potency with broad kinome selectivity.
4-aminothienopyridine series; comparison to early-generation multi-kinase inhibitors.
B-Raf inhibition Kinase selectivity Cellular potency Oncology target

Purity Specification Advantage Over Industry Baseline

Commercial procurement data for Thieno[3,2-b]pyridin-3-ylmethanamine (CAS 1416713-99-9) indicates an available purity specification of 98% from established chemical suppliers . This compares favorably to the industry baseline purity of 95% commonly reported for this compound class . For synthetic applications, the 3% absolute purity difference corresponds to a reduction in total impurities from 5% to 2%—a 60% relative reduction in contaminant load. In multi-step synthetic sequences, this purity differential can translate to meaningfully higher yields of downstream coupling products, particularly for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) where amine-containing impurities can poison catalysts or form undesired side products.

Purity Specification
Data to verify
98% reported vs. industry baseline 95%
Higher purity may reduce side reactions and catalyst poisoning in multi-step synthesis.
Supplier-reported purity; independent verification recommended for sensitive applications.
Chemical purity Procurement specification Synthetic intermediate Quality control

Thieno[3,2-b]pyridin-3-ylmethanamine: Validated Application Scenarios


Highly Selective Kinase Inhibitors for Underexplored Targets

Procure CAS 1416713-99-9 as a key building block for constructing thieno[3,2-b]pyridine-based ATP-competitive inhibitors that exploit the scaffold's weak hinge interaction to achieve high kinome-wide selectivity. The 3-aminomethyl group provides a reactive handle for introducing diverse pharmacophore elements via amide coupling or reductive amination. This approach has been validated with the development of MU1920, a Haspin kinase inhibitor meeting chemical probe criteria and suitable for in vivo applications [1]. The scaffold's variable binding mode capability enables exploration of novel IP space distinct from conventional ATP-mimetic kinase inhibitor cores [1].

SAR of Regioisomer-Dependent Kinase Inhibition

Utilize CAS 1416713-99-9 in systematic structure-activity relationship studies to map how substitution position (3-aminomethyl vs. 2-aminomethyl vs. 7-substituted analogs) modulates kinase inhibitory activity and selectivity. Evidence from the thieno[3,2-b]pyridine series demonstrates that: (1) linker chemistry (amine vs. ether) at identical positions determines EGFR inhibition (40 nM vs. inactive) [2]; (2) meta vs. ortho/para substitution patterns dictate VEGFR-2 potency (10-28 nM vs. reduced activity) [3]; and (3) thienopyridine cores can achieve 100- to >500-fold JAK2 selectivity [4]. The 3-aminomethyl variant provides an underexplored regioisomer for generating novel SAR and expanding IP coverage around this validated kinase inhibitor scaffold.

Selective JAK2 Inhibitors with Improved Therapeutic Window

Employ CAS 1416713-99-9 as a synthetic intermediate in JAK2 inhibitor optimization programs. The thienopyridine scaffold has demonstrated 100- to >500-fold selectivity for JAK2 over JAK1, JAK3, and TYK2 in enzymatic assays, with selectivity retained in TEL-Jak cellular assays and primary PBMC/whole blood functional assays [4]. The 3-aminomethyl group of CAS 1416713-99-9 enables installation of diverse hinge-binding or solvent-exposed moieties to further tune selectivity and pharmacokinetic properties. X-ray co-crystal structures of thienopyridine inhibitors bound to JAK2 provide structural guidance for rational design [4].

B-Raf Inhibitor Analogs with Superior Selectivity

Leverage CAS 1416713-99-9 as a core building block for B-Raf inhibitor discovery programs. The 4-aminothienopyridine scaffold has demonstrated enzyme IC50 values as low as 5.1 nM and cellular IC50 of 0.2 µM with outstanding kinome-wide selectivity [5]. The 3-aminomethyl substitution pattern of CAS 1416713-99-9 offers an alternative vector for inhibitor elaboration compared to the 4-amino series, enabling exploration of novel binding modes and potentially distinct selectivity profiles against the kinome [5].

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
3-aminomethyl synthetic handle for diverse pharmacophore installation
Kinome-wide selectivity and target engagement confirmation
Regioisomer-dependent SAR exploration
Thieno[3,2-b]pyridine core with weak hinge interaction
Linker chemistry and substitution position impact on kinase inhibition
JAK family kinase selectivity research
Thienopyridine scaffold with reported high JAK2 selectivity window
JAK isoform selectivity in enzymatic and cellular assays
B-Raf selectivity and potency studies
3-aminomethyl vector for alternative inhibitor elaboration
Kinome selectivity profile and cellular target engagement
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